Synthesis of 1-Propanol, 3-(trimethylsilyl)-, carbamate
Synthesis of 1-Propanol, 3-(trimethylsilyl)-, carbamate
Technical Guide for Research & Development
| MW: 175.30 g/mol [1]Executive Summary
This guide details the synthesis of 3-(trimethylsilyl)propyl carbamate , a primary carbamate featuring a lipophilic trimethylsilyl (TMS) terminus.[1] This molecule serves as a critical intermediate in the development of silicon-containing bioisosteres and modified polymer surfaces.[1] Unlike simple alkyl carbamates, the silicon moiety introduces unique steric and electronic properties, enhancing lipophilicity without significantly altering the steric bulk compared to a t-butyl group.
We present two distinct synthetic pathways selected for their operational reliability and chemical logic:
-
The Trichloroacetyl Isocyanate (TCAI) Route: The "Gold Standard" for laboratory-scale synthesis, offering high yields and mild conditions.[1]
-
The Sodium Cyanate/TFA Route: A metal-free, "green" alternative avoiding highly reactive isocyanates.[1]
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the target molecule to its stable precursors. The carbamate moiety (
Strategic Disconnection:
The most logical disconnection is at the O-C(O) bond.[1] This reveals 3-(trimethylsilyl)-1-propanol as the nucleophile and a carbamoyl equivalent (
Figure 1: Retrosynthetic tree identifying the alcohol precursor and carbamoylation strategy.[1]
Method A: Trichloroacetyl Isocyanate (TCAI) Route
Status: Preferred Method (High Yield, Mild) Scale: Gram to Multigram[1]
This method utilizes Trichloroacetyl isocyanate (TCAI) , a highly reactive electrophile that reacts instantaneously with primary alcohols to form an intermediate trichloroacetyl carbamate.[1] Mild hydrolysis removes the electron-withdrawing trichloroacetyl group, revealing the primary carbamate.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role | CAS |
| 3-(Trimethylsilyl)-1-propanol | 1.0 | Substrate | 2917-47-7 |
| Trichloroacetyl isocyanate (TCAI) | 1.1 | Electrophile | 3019-71-4 |
| Dichloromethane (DCM) | Solvent | Medium (Anhydrous) | 75-09-2 |
| Potassium Carbonate ( | Cat.[1][5][6][7] | Hydrolysis Base | 584-08-7 |
| Methanol (MeOH) | Solvent | Hydrolysis Medium | 67-56-1 |
| Neutral Alumina | Solid | Purification/Hydrolysis | 1344-28-1 |
Experimental Protocol
Step 1: Formation of N-Trichloroacetyl Intermediate
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 3-(trimethylsilyl)-1-propanol (1.32 g, 10.0 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.
-
Addition: Add Trichloroacetyl isocyanate (1.31 mL, 11.0 mmol) dropwise via syringe over 5 minutes.
-
Observation: The reaction is exothermic; ensure slow addition to prevent boiling.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes.
-
QC Check: TLC (30% EtOAc/Hexanes) should show complete consumption of the alcohol (
) and appearance of a less polar intermediate ( ).[1]
-
-
Concentration: Remove solvent under reduced pressure (rotary evaporator) to obtain the crude N-trichloroacetyl carbamate as a viscous oil.
Step 2: Hydrolysis to Primary Carbamate
-
Solvation: Dissolve the crude oil from Step 1 in Methanol (20 mL).
-
Hydrolysis: Add Neutral Alumina (approx. 5 g) or a catalytic amount of
(100 mg) dissolved in water (0.5 mL).[1] Stir vigorously at RT for 2–4 hours. -
Workup:
-
If using Alumina: Filter the suspension through a Celite pad and wash with MeOH.[1] Concentrate the filtrate.
-
If using
: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification: Purify the residue via flash column chromatography (Silica Gel, 0
40% EtOAc in Hexanes).
Reaction Mechanism
Method B: Sodium Cyanate / TFA Route
Status: Alternative Method (Metal-Free, Avoids Isocyanates) Scale: Multigram[1]
This method generates isocyanic acid (
Reagents
-
Sodium Cyanate (NaOCN) (2.0 equiv)[1]
-
Trifluoroacetic Acid (TFA) (2.5 equiv)[1]
-
Dichloromethane (DCM) or Benzene (Solvent)[1]
Protocol
-
Mixture: In a RBF, suspend NaOCN (1.30 g, 20 mmol) in DCM (15 mL). Add 3-(trimethylsilyl)-1-propanol (1.32 g, 10 mmol).
-
Activation: Add TFA (1.9 mL, 25 mmol) dropwise slowly at 0°C.
-
Note: Gas evolution (
side product) may occur; ensure venting.[1]
-
-
Stirring: Seal the flask and stir at RT overnight (12–18 hours).
-
Quench: Pour the mixture into saturated
solution (Caution: Foaming). -
Extraction: Extract with DCM (3 x 20 mL). Dry organics over
and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography as in Method A.
Characterization & Data
Validation: The success of the synthesis is confirmed by the disappearance of the alcohol O-H stretch and the appearance of diagnostic carbamate signals.
Predicted Spectral Data
| Technique | Signal | Assignment |
| 1H NMR ( | ||
| 13C NMR ( | ||
| IR (Neat) | 3450, 3350 | N-H Stretch (Primary Amine) |
| 1715 | C=O Stretch (Carbamate) | |
| 1250, 840 | Si-C Stretch (Diagnostic TMS) |
Physical Properties
-
Appearance: White crystalline solid or viscous colorless oil (dependent on purity and temperature).[1]
-
Stability: Stable at RT; store under inert atmosphere to prevent hydrolysis of the silyl group over long periods.
Safety & Handling
-
Trichloroacetyl Isocyanate: Highly toxic and lachrymator.[1] Handle only in a functioning fume hood. Reacts violently with water.[1]
-
Silyl Compounds: Generally flammable.[1] The TMS group can cleave under strong acidic/basic conditions; maintain neutral pH during workup when possible.[1]
References
-
Loev, B.; Kormendy, M. F. "An Improved Synthesis of Carbamates."[1] Journal of Organic Chemistry, 1963 , 28, 3421-3426.[1] Link[1]
-
Kocovsky, P. "Carbamates: A Method of Synthesis and Some Synthetic Applications."[1] Tetrahedron Letters, 1986 , 27, 5521-5524.[1] Link
-
Sigma-Aldrich. "Product Specification: 3-(Trimethylsilyl)-1-propanol."[1] Merck KGaA.[1] Link[1]
-
PubChem. "Compound Summary: Methyl N-[3-(trimethoxysilyl)propyl]carbamate."[1] National Library of Medicine.[1] Link[1]
Sources
- 1. Methyl [3-(trimethoxysilyl)propyl]carbamate | C8H19NO5Si | CID 90098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-(Tris(trimethylsiloxy)silyl)propyl vinyl carbamate | C15H37NO5Si4 | CID 11293156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | C16H38O5Si4 | CID 123371 - PubChem [pubchem.ncbi.nlm.nih.gov]
